molecular formula C7H7NO2S B1625305 (PHENYLTHIO)NITROMETHANE CAS No. 60595-16-6

(PHENYLTHIO)NITROMETHANE

Cat. No.: B1625305
CAS No.: 60595-16-6
M. Wt: 169.2 g/mol
InChI Key: GJGUOMBYPKDBSS-UHFFFAOYSA-N
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Description

(PHENYLTHIO)NITROMETHANE is a chemical compound with the molecular formula C7H7NO2S. It is a yellowish liquid with a pungent odor and has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is also known by other names such as this compound and α-Nitrotoluene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (PHENYLTHIO)NITROMETHANE involves a multi-step synthetic route. One common method includes the reaction of thiophenol with sulfuryl chloride to form phenylsulfenyl chloride, which is then reacted with sodium nitromethylate in the presence of tetrahydrofuran (THF) to yield this compound . The reaction conditions typically require a nitrogen atmosphere, low temperatures, and careful handling of reagents due to their toxicity and reactivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent safety protocols to handle hazardous materials like thiophenol and sulfuryl chloride .

Chemical Reactions Analysis

Types of Reactions: (PHENYLTHIO)NITROMETHANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

(PHENYLTHIO)NITROMETHANE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the manufacturing of dyes, perfumes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (PHENYLTHIO)NITROMETHANE involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Nitrobenzene: Similar in structure but lacks the thio group.

    Thiophenol: Contains a thiol group instead of a nitro group.

    Phenylsulfenyl Chloride: An intermediate in the synthesis of (PHENYLTHIO)NITROMETHANE

Properties

IUPAC Name

nitromethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUOMBYPKDBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474015
Record name Benzene, [(nitromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60595-16-6
Record name Benzene, [(nitromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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